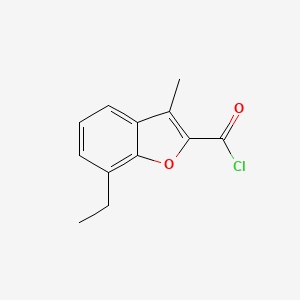
(6-Amino-3-nitropyridin-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-3-nitropyridin-2-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with amino and nitro groups, along with a phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-3-nitropyridin-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group at the 3-position. This is followed by the substitution of the chlorine atom with an amino group using an amination reaction. The final step involves the Friedel-Crafts acylation of the resulting 6-amino-3-nitropyridine with benzoyl chloride to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo various substitution reactions, such as acylation or alkylation, to introduce different functional groups.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Reduction of the nitro group yields (6-Amino-3-aminopyridin-2-yl)(phenyl)methanone.
- Substitution reactions can produce various acylated or alkylated derivatives.
- Oxidation can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
(6-Amino-3-nitropyridin-2-yl)(phenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be employed in the study of enzyme inhibition or as a probe in biochemical assays.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Amino-3-nitropyridin-2-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved can vary, but typically include modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
- (6-Amino-3-nitropyridin-2-yl)(phenyl)methanone shares structural similarities with other pyridine derivatives such as (6-Amino-3-nitropyridin-2-yl)(phenyl)methanol and (6-Amino-3-nitropyridin-2-yl)(phenyl)methane.
Uniqueness:
- The presence of both amino and nitro groups on the pyridine ring, along with the phenylmethanone moiety, imparts unique chemical reactivity and potential biological activity to this compound. This combination of functional groups is less common in other similar compounds, making it a valuable scaffold for further chemical modifications and applications.
Properties
CAS No. |
57059-51-5 |
|---|---|
Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
(6-amino-3-nitropyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9N3O3/c13-10-7-6-9(15(17)18)11(14-10)12(16)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI Key |
XKSSANWPTUFBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)

